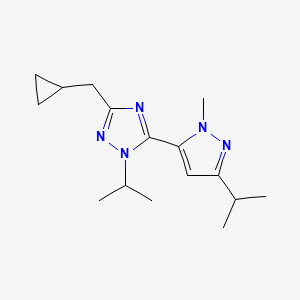![molecular formula C18H20N4O B5638554 3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)
3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This molecule is part of a broader class of compounds that have been studied for their unique structural motifs and potential applications. Research has been conducted to understand the structural nuances, synthesis routes, and properties of similar triazole and pyridine derivatives due to their relevance in various chemical and pharmacological fields.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep chemical reactions, including cyclization and substitution processes. For example, the reaction of 3-aryl-2-cyano-5,5-bis(methylthio)penta-2,4-dienenitrile with hydroxymethylpyrrolidine yields pyridine derivatives through a series of well-defined steps (George et al., 1998).
Molecular Structure Analysis
The molecular packing and structure of these compounds reveal consistent intermolecular contacts and packing arrangements, suggesting a clear relationship between molecular interactions and structural stability. This has been demonstrated in studies where various derivatives of triazolopyridine showed reliable supramolecular synthons, indicating the compounds' crystallization behavior (Tawfiq et al., 2014).
Chemical Reactions and Properties
Research into the chemical reactions of triazolopyridines and similar compounds often focuses on their ability to undergo various substitutions and transformations. These reactions are crucial for modifying the chemical structure to achieve desired properties or activities. For instance, the modification of the acetamide group in specific inhibitors to reduce toxicity while retaining antiproliferative activity is a significant area of study (Wang et al., 2015).
properties
IUPAC Name |
3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-4-23-14(3)15-5-7-16(8-6-15)17-9-10-18(21-13(17)2)22-11-19-20-12-22/h5-12,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKWEYAFQINLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N3C=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B5638483.png)
![5-methoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-4H-pyran-4-one](/img/structure/B5638495.png)
![1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5638497.png)

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(5-phenyl-3-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5638516.png)
![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)

![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)
![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)

![1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)
![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)
